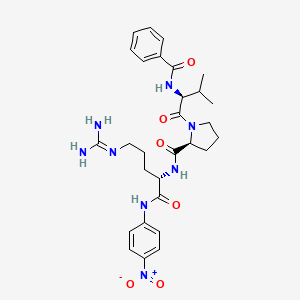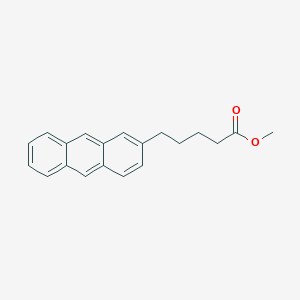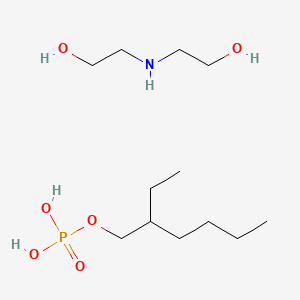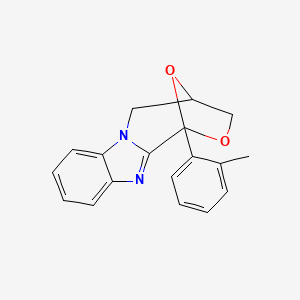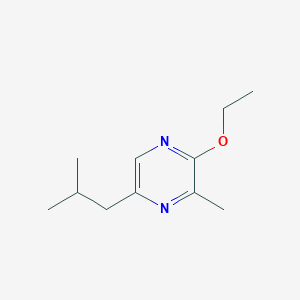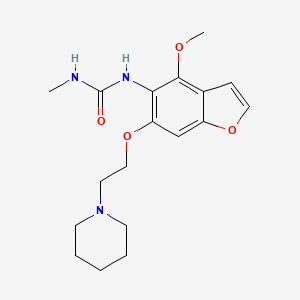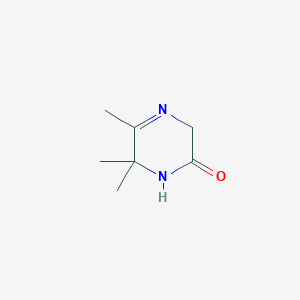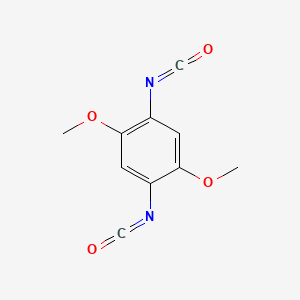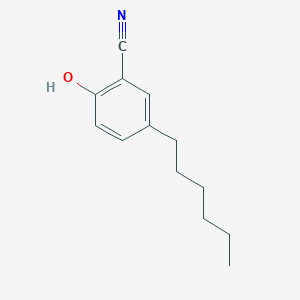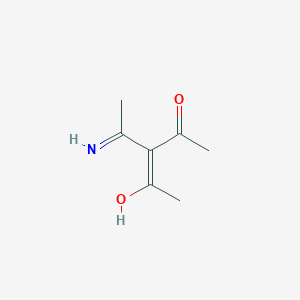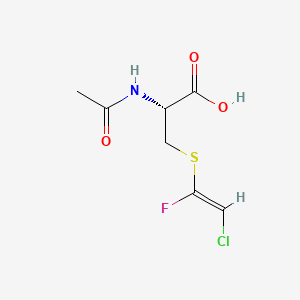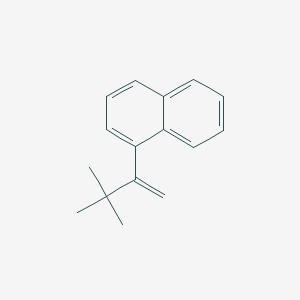
1-(3,3-Dimethylbut-1-en-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylbut-1-en-2-yl)naphthalene is an organic compound with the molecular formula C16H18 It is a derivative of naphthalene, featuring a 3,3-dimethylbut-1-en-2-yl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene typically involves the alkylation of naphthalene with 3,3-dimethylbut-1-ene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond in the 3,3-dimethylbut-1-en-2-yl group to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylbut-1-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research into its potential medicinal properties is ongoing, with some studies exploring its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the naphthalene ring acts as an electron-rich site, facilitating the attack by electrophiles. The 3,3-dimethylbut-1-en-2-yl group can influence the reactivity and orientation of these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Butene, 3,3-dimethyl-: This compound shares the 3,3-dimethylbut-1-en-2-yl group but lacks the naphthalene ring.
3,3-Dimethyl-1-butene: Another similar compound with the same alkyl group but different structural features.
Uniqueness: 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene is unique due to the presence of both the naphthalene ring and the 3,3-dimethylbut-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
74327-54-1 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-(3,3-dimethylbut-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C16H18/c1-12(16(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-11H,1H2,2-4H3 |
InChI-Schlüssel |
DLLXZVIZQZEOCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


